2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-13(9-16-6-1)10-17-7-5-12-3-4-14-15(8-12)19-11-18-14/h1-4,6,8-9,17H,5,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMRKSJFXOVPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Ethanamine Linker: The benzodioxole intermediate is then reacted with an appropriate halogenated ethanamine derivative, such as 2-chloroethylamine, under basic conditions to form the desired product.
Introduction of the Pyridine Moiety: The final step involves the nucleophilic substitution reaction between the ethanamine intermediate and a pyridine derivative, such as 3-bromomethylpyridine, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine linker, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the imine or amide functionalities back to the amine.
Substitution: The benzodioxole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Regeneration of the amine functionalities.
Substitution: Various substituted derivatives of the benzodioxole and pyridine rings.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues, while the pyridine moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the benzodioxol-substituted ethanamine class, which includes psychoactive substances, enzyme inhibitors, and experimental therapeutics. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Pyridine’s electronegative nitrogen could alter receptor binding kinetics, as seen in reduced activity profiles . In contrast, homopiperonylamine (unsubstituted primary amine) serves as a precursor to psychoactive derivatives like MDMA, highlighting the critical role of N-substituents in modulating activity .
Molecular Weight and Solubility: The target compound (MW ~254 g/mol) is heavier than MDMA (MW 193 g/mol) due to the pyridine ring. This may affect blood-brain barrier penetration or solubility in polar solvents .
Synthetic and Analytical Considerations :
- Single-crystal X-ray diffraction, as used for structurally related compounds (e.g., ), is critical for confirming the stereochemistry and conformation of such molecules .
Pharmacological and Toxicological Insights
- MDMA () is a well-studied serotonin-norepinephrine-dopamine releasing agent, while the target compound’s low activity () suggests divergent mechanisms, possibly due to steric hindrance from the pyridine ring .
- Homopiperonylamine derivatives are associated with neurotoxic effects in high doses, raising questions about the safety profile of the target compound .
Biological Activity
2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine, also known by its CAS number 355817-27-5, is an organic compound notable for its unique structural features, including a benzodioxole ring and a pyridine moiety. These structural components suggest potential biological activities that merit investigation. This article reviews the synthesis, biological mechanisms, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzodioxole Ring : This is achieved through the cyclization of catechol with formaldehyde under acidic conditions.
- Attachment of the Ethanamine Linker : The benzodioxole intermediate is reacted with a halogenated ethanamine derivative (e.g., 2-chloroethylamine) under basic conditions.
- Introduction of the Pyridine Moiety : The final step involves nucleophilic substitution between the ethanamine intermediate and a pyridine derivative (e.g., 3-bromomethylpyridine) under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's benzodioxole ring can engage in π-π interactions with aromatic residues in target proteins, while the pyridine moiety can form hydrogen bonds with polar residues. These interactions may modulate protein activity, leading to diverse biological effects such as anti-inflammatory or neuroprotective actions.
Biological Activity
Research suggests that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines.
- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into potential applications for this compound:
- Neuroprotection in Animal Models : A study demonstrated that similar benzodioxole derivatives significantly reduced neuronal damage in models of neurodegenerative diseases.
- Cytokine Modulation : Research indicated that compounds with benzodioxole rings could lower levels of inflammatory markers in vitro.
Comparative Analysis
When compared to structurally similar compounds, this compound shows enhanced versatility due to its dual moieties:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| 2-(1,3-Benzodioxol-5-yl)ethanamine | Lacks pyridine moiety | Reduced reactivity |
| N-(Pyridin-3-ylmethyl)ethanamine | Lacks benzodioxole ring | Limited interaction |
| This compound | Contains both moieties | Enhanced activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
